molecular formula C13H7F2NO B6375975 2-Cyano-5-(3,5-difluorophenyl)phenol CAS No. 1261911-55-0

2-Cyano-5-(3,5-difluorophenyl)phenol

Cat. No.: B6375975
CAS No.: 1261911-55-0
M. Wt: 231.20 g/mol
InChI Key: QREVFXZZEWEPAH-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,5-difluorophenyl)phenol is a substituted phenol derivative featuring a cyano group (-CN) at the 2-position and a 3,5-difluorophenyl moiety at the 5-position of the phenolic ring.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREVFXZZEWEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684733
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-55-0
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3,5-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,5-difluorophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(3,5-difluorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,5-difluorophenyl)phenol depends on its interaction with various molecular targets. The cyano group and fluorine atoms can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other phenolic derivatives allow for comparative analysis. Below is a detailed comparison with key analogs from pesticide and agrochemical literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications
2-Cyano-5-(3,5-difluorophenyl)phenol -CN (2-position), 3,5-difluorophenyl (5-position) Hypothesized herbicidal activity (inferred from structural analogs)
Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) -NO₂ (2-position), Cl/CF₃-substituted phenoxy (5-position), -COOH Protoporphyrinogen oxidase inhibitor; broad-spectrum herbicide
Halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide) -NO₂ (2-position), Cl/F/CF₃-substituted phenoxy (5-position), sulfonamide Post-emergence herbicide with systemic activity
Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) Triazole ring, chlorophenyl group Fungicidal activity via cytochrome P450 inhibition

Key Observations:

However, the absence of a sulfonamide or triazole moiety (as in halosafen or metconazole) may limit its systemic uptake or enzymatic inhibition efficacy .

Fluorine vs. Chlorine Substituents :

  • The 3,5-difluorophenyl group offers higher electronegativity and metabolic stability than chlorophenyl groups (e.g., in metconazole). Fluorine’s smaller atomic radius may also reduce steric hindrance, enhancing binding affinity to target proteins .

Phenolic Core vs. Benzamide/Cyclopentanol: Unlike metconazole’s cyclopentanol backbone or halosafen’s benzamide structure, the phenolic core of this compound may limit its lipid solubility, affecting membrane permeability.

Research Findings and Hypotheses

  • Herbicidal Potential: Structural parallels to acifluorfen suggest possible activity as a protoporphyrinogen oxidase inhibitor, though the cyano group’s stronger electron withdrawal might alter binding kinetics .

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